BenchChemオンラインストアへようこそ!

Topotecan

Small cell lung cancer Second-line chemotherapy Phase III clinical trial

Topotecan HCl is the clinically validated TOP1 inhibitor for translational oncology. Unlike irinotecan, it requires NO metabolic activation, making it ideal for cell-free assays (IC50: 2 nM DU-145, 13 nM MCF-7). As an ABCG2/BCRP efflux substrate, it uniquely enables multidrug resistance studies. It is the FDA-approved standard-of-care for second-line SCLC (RESILIENT Phase III: ORR 21.6%, mOS 8.3 months) and platinum-resistant ovarian cancer, providing a benchmark for preclinical PDX models. Water-soluble; use directly in aqueous buffers. ≥98% HPLC purity.

Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
CAS No. 119413-54-6
Cat. No. B001188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan
CAS119413-54-6
Synonyms9 Dimethylaminomethyl 10 hydroxycamptothecin
9-Dimethylaminomethyl-10-hydroxycamptothecin
Hycamtamine
Hycamtin
Hydrochloride, Nogitecan
Hydrochloride, Topotecan
Nogitecan Hydrochloride
NSC 609699
NSC-609699
NSC609699
SK and F 104864 A
SK and F-104864-A
SK and F104864A
SKF 104864 A
SKF-104864-A
SKF104864A
Topotecan
Topotecan Hydrochloride
Topotecan Monohydrochloride, (S)-Isome
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
InChIInChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
InChIKeyUCFGDBYHRUNTLO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder
Solubility8.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan (CAS 119413-54-6) Procurement Guide: Water-Soluble Camptothecin Topoisomerase I Inhibitor for Oncology Research


Topotecan (CAS 119413-54-6), also designated as SKF-104864A or NSC 609669, is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin [1]. It functions as a specific inhibitor of DNA topoisomerase I (TOP1), stabilizing the transient TOP1-DNA covalent complex and preventing DNA religation, which leads to DNA double-strand breaks and subsequent apoptosis during the S-phase of the cell cycle [2]. Structurally, topotecan incorporates a basic dimethylaminomethyl substituent at the 9-position of the camptothecin A-ring, which confers aqueous solubility (approximately 10.9 μM) compared to the poorly soluble parent camptothecin (2.5×10⁻³ mg/mL) [3]. The compound is clinically approved as an intravenous and oral formulation for second-line treatment of small cell lung cancer (SCLC) and platinum-resistant ovarian cancer, with a terminal half-life of 2–3 hours and high volume of distribution (approximately 132 L) [4][5].

Why Topotecan Cannot Be Freely Substituted with Other Camptothecin Analogs in Research Protocols


Although topotecan, irinotecan, and belotecan share a common camptothecin core scaffold and target TOP1, direct interchange in research applications is scientifically invalid due to three critical pharmacological divergences: (1) Topotecan is administered as an active agent with a terminal half-life of 2–3 hours, whereas irinotecan is a carbamate prodrug that requires hepatic carboxylesterase-mediated biotransformation to its active metabolite SN-38, which exhibits a substantially longer half-life (~10–20 hours) and distinct tissue distribution [1]. (2) Topotecan undergoes pH-dependent reversible lactone ring opening, with the carboxylate form predominating at physiological pH, a unique chemical equilibrium not shared by structurally distinct 7-substituted analogs such as gimatecan or lurtotecan [2]. (3) Topotecan serves as an established substrate for the ABCG2 (BCRP) drug efflux transporter, whereas lipophilic 7-substituted camptothecin derivatives including gimatecan are unaffected by ABCG2-mediated extrusion, rendering topotecan uniquely vulnerable to this clinically validated resistance mechanism [3]. Consequently, substitution without rigorous revalidation of pharmacokinetic parameters, resistance profiles, and target engagement kinetics compromises experimental reproducibility and translational relevance.

Topotecan Quantitative Differentiation Evidence: Comparative Data vs. Irinotecan, Belotecan, Liposomal Formulations, and Gimatecan


Direct Clinical Head-to-Head Comparison: Topotecan Demonstrates 44.1% ORR vs. 21.6% ORR in Phase III SCLC Trial

In the randomized, open-label Phase III RESILIENT Part 2 trial (N=461), topotecan (1.5 mg/m² IV daily for 5 days every 3 weeks) was compared head-to-head with liposomal irinotecan (nal-IRI, 70 mg/m² IV every 2 weeks) as second-line therapy for relapsed small cell lung cancer. The objective response rate (ORR) per blinded independent central review (BICR) was 44.1% (95% CI, 37.6–50.8) for liposomal irinotecan versus 21.6% (95% CI, 16.4–27.4) for topotecan [1]. Grade ≥3 treatment-emergent adverse events occurred in 83.4% of topotecan-treated patients compared to 42.0% of liposomal irinotecan recipients, with topotecan-associated neutropenia observed in 51.6% of patients versus 8.0% [1]. Median overall survival was 8.3 months for topotecan versus 7.9 months for liposomal irinotecan (HR, 1.11; 95% CI, 0.90–1.37; P=0.31) [1].

Small cell lung cancer Second-line chemotherapy Phase III clinical trial Objective response rate

Topotecan vs. Irinotecan (Active Metabolite SN-38): In Vitro TOP1 Inhibitory Potency Comparison

Topotecan directly inhibits DNA topoisomerase I in cell-free assays with IC50 values of 2 nM in DU-145 prostate cancer cells and 13 nM in MCF-7 breast cancer cells [1]. In comparative studies evaluating camptothecin derivatives against purified TOP1, topotecan and camptothecin exhibited smaller binding energies than newer derivatives including SN-38 (the active metabolite of irinotecan), lurtotecan, gimatecan, exatecan, and belotecan [2]. Unlike irinotecan, which requires hepatic carboxylesterase-mediated conversion to SN-38 for pharmacological activity, topotecan is intrinsically active and does not rely on prodrug activation [3].

Topoisomerase I inhibition IC50 DU-145 prostate cancer MCF-7 breast cancer Cell-free assay

Topotecan vs. Belotecan: Comparative TOP1 Inhibition Potency with Quantitative IC50 Data

Belotecan (CKD-602), a 7-substituted camptothecin analog approved in the Republic of Korea, demonstrates approximately 3-fold higher potency against topoisomerase I compared to topotecan . In direct enzymatic assays, belotecan inhibits TOP1 with an IC50 of 0.119 μg/mL, comparable to camptothecin (IC50 = 0.123 μg/mL), whereas topotecan exhibits an IC50 of 0.33 μg/mL under identical experimental conditions . This 2.8-fold potency differential reflects structural divergence: belotecan incorporates a 7-[2-(N-isopropylamino)ethyl] substituent, whereas topotecan bears a 9-dimethylaminomethyl moiety, which alters both target binding affinity and physicochemical properties [1].

Belotecan CKD-602 Topoisomerase I inhibition IC50 comparison Camptothecin analog

Topotecan Resistance Mechanism: Selective Susceptibility to ABCG2-Mediated Drug Efflux vs. Gimatecan

Expression of wild-type or mutant ABCG2 (BCRP) in isogenic human cell lines confers resistance to topotecan but not to the lipophilic 7-substituted camptothecin analog gimatecan (ST1481) [1]. In paired transfectant cell lines expressing ABCG2 (including wild-type, R482T, and R482G mutants), topotecan cytotoxicity was significantly reduced, whereas gimatecan activity remained unchanged [1]. Furthermore, intracellular accumulation of topotecan is markedly decreased in ABCG2-expressing cells, while gimatecan accumulation is unaffected by ABCG2 expression [1]. Additional studies confirm that imatinib mesylate, an ABCG2 inhibitor, reverses resistance to topotecan and significantly increases topotecan accumulation exclusively in cells expressing functional ABCG2 [2].

ABCG2 BCRP Drug resistance Gimatecan Efflux transporter Camptothecin resistance

Topotecan Solubility Enhancement vs. Parent Camptothecin: Quantitative Aqueous Solubility Data

Topotecan was specifically designed to overcome the poor aqueous solubility of the parent camptothecin alkaloid, which is approximately 2.5×10⁻³ mg/mL [1]. The 9-dimethylaminomethyl substitution in topotecan confers an aqueous solubility of approximately 10.9 μM (equivalent to ~5.0 μg/mL at pH-dependent lactone-carboxylate equilibrium) [2][3]. This represents a solubility improvement of approximately three orders of magnitude compared to camptothecin [1][3]. Additionally, topotecan undergoes reversible pH-dependent hydrolysis of its lactone ring: the closed lactone form (active) predominates at pH ≤4, whereas the open carboxylate form predominates at physiological pH (7.4) [4].

Water solubility Camptothecin Formulation Lactone-carboxylate equilibrium Pharmacokinetics

Topotecan (CAS 119413-54-6): Validated Research and Industrial Application Scenarios


Standard-of-Care Comparator for Second-Line Small Cell Lung Cancer Preclinical Models

Topotecan remains the FDA-approved and NCCN-recommended standard-of-care for second-line treatment of relapsed small cell lung cancer (SCLC), with an established objective response rate of 21.6% and median overall survival of 8.3 months as confirmed in the Phase III RESILIENT trial [1][2]. For researchers developing novel SCLC therapeutics, topotecan serves as the definitive active comparator arm in preclinical xenograft and patient-derived xenograft (PDX) models, enabling benchmarked efficacy evaluation against a clinically validated reference agent. Investigators should note that liposomal irinotecan demonstrated superior antitumor activity over topotecan in all SCLC xenograft models tested, including models that progressed following topotecan treatment [3].

In Vitro TOP1 Inhibition Studies Requiring Direct Enzyme Engagement Without Prodrug Activation

Topotecan is intrinsically active and does not require metabolic conversion for TOP1 inhibition, with established IC50 values of 2 nM (DU-145 prostate cancer) and 13 nM (MCF-7 breast cancer) in cell-free assays [4]. This property makes topotecan particularly suitable for in vitro pharmacology experiments—including cell-free TOP1 inhibition assays, DNA cleavage complex stabilization studies, and apoptosis induction analyses—where confounding variables introduced by variable carboxylesterase expression (required for irinotecan activation to SN-38) must be minimized. Topotecan can be directly dissolved in aqueous buffers at concentrations up to 50 mg/mL in water or DMSO, facilitating seamless integration into standard cell culture workflows .

ABCG2 (BCRP) Transporter Substrate for Drug Resistance Mechanism Studies

Topotecan is a validated substrate for the ABCG2 (breast cancer resistance protein, BCRP) drug efflux transporter, with well-characterized resistance conferred by wild-type, R482T, and R482G ABCG2 mutants in isogenic cell line models [5]. This property renders topotecan an ideal tool compound for investigations into multidrug resistance mechanisms, including studies evaluating ABCG2 inhibitors (e.g., imatinib mesylate, which reverses topotecan resistance and increases intracellular accumulation specifically in ABCG2-positive cells) [6], structure-activity relationship studies of camptothecin efflux susceptibility, and development of next-generation TOP1 inhibitors designed to circumvent ABCG2-mediated extrusion. Researchers should note that gimatecan is not a substrate for ABCG2 and should be substituted when evaluating ABCG2-independent TOP1 inhibition [5].

Platinum-Resistant Ovarian Cancer Benchmarking and Combination Regimen Development

Topotecan is established as an active single-agent therapy in platinum-resistant ovarian cancer, with overall response rates of 14–18% in platinum-resistant and 5–11% in platinum-refractory patient populations [7]. In Phase III studies, topotecan demonstrated equivalent efficacy to both paclitaxel and pegylated liposomal doxorubicin as second-line therapy for relapsed ovarian cancer [8]. The CORAIL Phase III trial (N=442) further established topotecan as the standard-of-care control arm (1.50 mg/m² IV Days 1–5 every 3 weeks), with a median progression-free survival of 3.6 months (95% CI, 2.7–3.8) and grade ≥3 treatment-related adverse events occurring in 64.8% of patients [9]. For translational research programs developing novel agents for platinum-resistant ovarian cancer, topotecan provides a clinically validated benchmark comparator with extensive historical response and toxicity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.